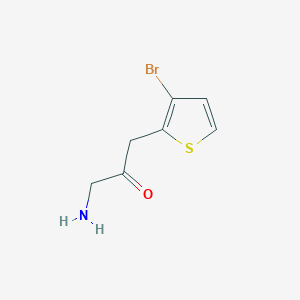
1-Amino-3-(3-bromothiophen-2-yl)propan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Amino-3-(3-bromothiophen-2-yl)propan-2-one is an organic compound with the molecular formula C₇H₈BrNOS and a molecular weight of 234.11 g/mol . This compound is characterized by the presence of an amino group, a bromine-substituted thiophene ring, and a ketone functional group. It is primarily used in research and development within the fields of chemistry and pharmaceuticals.
Vorbereitungsmethoden
The synthesis of 1-Amino-3-(3-bromothiophen-2-yl)propan-2-one can be achieved through various synthetic routes. One common method involves the reaction of 3-bromothiophene-2-carbaldehyde with an appropriate amine and a ketone precursor under controlled conditions . The reaction typically requires a catalyst and may involve steps such as condensation, reduction, and purification to obtain the desired product with high purity.
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
1-Amino-3-(3-bromothiophen-2-yl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Substitution: The bromine atom in the thiophene ring can be substituted with other functional groups through nucleophilic substitution reactions.
Condensation: The amino group can participate in condensation reactions with aldehydes or ketones to form imines or other condensation products.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Amino-3-(3-bromothiophen-2-yl)propan-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly those containing thiophene rings.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific biological pathways.
Wirkmechanismus
The mechanism of action of 1-Amino-3-(3-bromothiophen-2-yl)propan-2-one is not fully understood, but it is believed to interact with specific molecular targets and pathways. The amino group and the bromine-substituted thiophene ring are likely involved in binding to biological macromolecules, influencing their function. The compound may also participate in redox reactions, affecting cellular processes and signaling pathways .
Vergleich Mit ähnlichen Verbindungen
1-Amino-3-(3-bromothiophen-2-yl)propan-2-one can be compared with other similar compounds, such as:
1-Amino-3-(3-bromophenyl)propan-2-one: This compound has a similar structure but with a phenyl ring instead of a thiophene ring.
1-Amino-3-(3-chlorothiophen-2-yl)propan-2-one:
1-Amino-3-(3-bromothiophen-2-yl)propan-2-ol: This compound is a reduced form of the original compound, with an alcohol group instead of a ketone group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C7H8BrNOS |
|---|---|
Molekulargewicht |
234.12 g/mol |
IUPAC-Name |
1-amino-3-(3-bromothiophen-2-yl)propan-2-one |
InChI |
InChI=1S/C7H8BrNOS/c8-6-1-2-11-7(6)3-5(10)4-9/h1-2H,3-4,9H2 |
InChI-Schlüssel |
QIJJVTVFONCFDW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CSC(=C1Br)CC(=O)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















